Cas no 90617-39-3 (Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)-)
Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)-
- 1-PHENYL-1H-5-(2'-HYDROXY-5'-METHYLPHENYL)PYRAZOLE
- 1-PHENYL-5-(2’-HYDROXY-5’-METHYLPHENYL)PYRAZOLE
- 4-methyl-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
- 4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 5-(2-HYDROXY-5-METHYLPHENYL)-1-PHENYLPYRAZOLE
- 4-METHYL-2-(2-PHENYLPYRAZOL-3-YL)PHENOL
- AK-198/09541027
- AKOS027379133
- 90617-39-3
- 4-Methyl-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
- (6E)-4-methyl-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
- NSC601993
- DTXSID50425289
- SCHEMBL13522940
- 1-Phenyl-5-(2'-hydroxy-5'-methyl phenyl)pyrazole
- NSC-601993
-
- Inchi: 1S/C16H14N2O/c1-12-7-8-16(19)14(11-12)15-9-10-17-18(15)13-5-3-2-4-6-13/h2-11,19H,1H3
- InChI Key: KJQPHCSLONHFTM-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C)C=C1C1=CC=NN1C1C=CC=CC=1
Computed Properties
- Exact Mass: 250.11100
- Monoisotopic Mass: 250.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 38Ų
Experimental Properties
- PSA: 38.05000
- LogP: 3.55330
Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537737-1g |
4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol |
90617-39-3 | 98% | 1g |
¥142.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537737-5g |
4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol |
90617-39-3 | 98% | 5g |
¥326.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537737-25g |
4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol |
90617-39-3 | 98% | 25g |
¥734.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537737-100g |
4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol |
90617-39-3 | 98% | 100g |
¥2529.00 | 2024-04-26 | |
| A2B Chem LLC | AH81879-1g |
5-(2-Hydroxy-5-methylphenyl)-1-phenylpyrazole |
90617-39-3 | 97% | 1g |
$147.00 | 2024-05-20 | |
| A2B Chem LLC | AH81879-5g |
5-(2-Hydroxy-5-methylphenyl)-1-phenylpyrazole |
90617-39-3 | 97% | 5g |
$347.00 | 2024-05-20 |
Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)-
Research Briefing on Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- (CAS: 90617-39-3): Recent Advances and Applications
Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- (CAS: 90617-39-3) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. This briefing provides an overview of the latest research findings, methodologies, and implications associated with this compound.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's mechanism of action as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study demonstrated that Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- exhibits a 50% inhibitory concentration (IC50) of 0.8 μM against COX-2, with minimal activity against COX-1, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking simulations further revealed its binding affinity to the active site of COX-2, providing insights for structure-activity relationship (SAR) optimization.
Another notable advancement was reported in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized as a scaffold for designing novel kinase inhibitors targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer progression. Derivatives of Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- showed promising antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 2.1 to 5.3 μM. These findings highlight its versatility in drug discovery campaigns aimed at overcoming resistance to existing therapies.
From a synthetic chemistry perspective, recent improvements in the production of Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- have been achieved through palladium-catalyzed cross-coupling reactions, as detailed in Organic Process Research & Development. This method offers a 78% yield with high purity (>99%), addressing previous challenges related to scalability and byproduct formation. Such advancements are critical for ensuring the compound's availability for preclinical and clinical studies.
In conclusion, Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- (90617-39-3) represents a multifaceted tool in modern drug development, with applications spanning from anti-inflammatory therapeutics to oncology. Future research directions may focus on expanding its derivative library and evaluating in vivo efficacy and toxicity profiles to accelerate translational potential. Collaborative efforts between academic and industrial researchers will be essential to harness its full pharmacological promise.
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